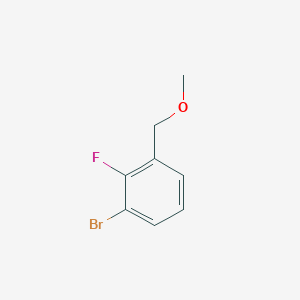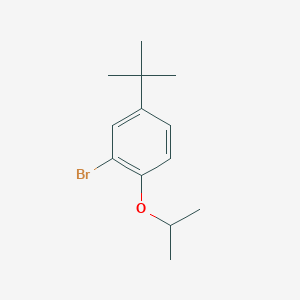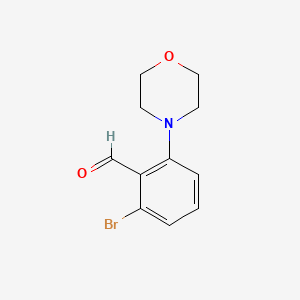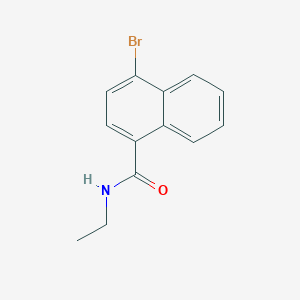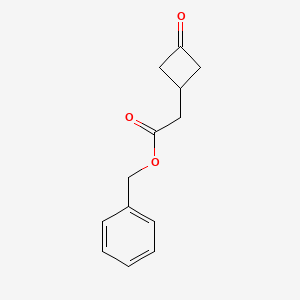
2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Descripción general
Descripción
“2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .
Molecular Structure Analysis
The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The molecular weight is 309.21 . The SMILES string representation isO=C(OC(C)(C)C)N1CCC=C(B2OC(C)(C)C(C)(C)O2)C1 . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the search results, it’s worth noting that similar compounds are used in borylation and hydroboration reactions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 309.21 . The InChI key is KEEIJBAOTMNSEN-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Intermediate in Synthesis of Biologically Active Compounds : This compound serves as an intermediate in the synthesis of various biologically active compounds, including crizotinib, demonstrating its significance in medicinal chemistry (Kong et al., 2016).
- Structural Comparison with Regioisomers : Comparisons with its regioisomers reveal structural differences, particularly in the orientation of the dioxaborolane ring relative to the pyridine ring. These differences impact the chemical reactivity and stability of the compound (Sopková-de Oliveira Santos et al., 2003).
- Conformational and Crystallographic Analysis : Extensive studies using FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and density functional theory (DFT) provide insights into the molecular structure, confirming the conformational stability and physicochemical properties of the compound (Huang et al., 2021).
Application in Material Science
- Use in Polymer Synthesis : The compound is utilized in the synthesis of deeply colored polymers, particularly those containing pyrrolo[3,2-b]pyrrole-2,5-dione units, indicating its role in the development of new materials with specific optical properties (Welterlich et al., 2012).
- Development of Fluorescence Emission Nanoparticles : It has been used in the creation of heterodifunctional polyfluorenes, leading to the development of nanoparticles with high fluorescence emission, crucial for various applications like imaging and sensors (Fischer et al., 2013).
Utility in Organic Synthesis
- Role in Suzuki Cross-Coupling Reactions : This compound plays a significant role in Suzuki cross-coupling reactions, a vital method in organic synthesis for creating carbon-carbon bonds. Such reactions are foundational in synthesizing various organic compounds, including pharmaceuticals and agrochemicals (Bethel et al., 2012).
Safety and Hazards
Direcciones Futuras
As a significant intermediate of 1H-indazole derivatives, this compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type . Indazole derivatives have been reported to have various biological activities and are of interest in the fields of medicine, pesticides, functional materials, and chemical engineering .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
It’s known that the compound can undergo two substitution reactions . The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways due to their unique biological activities .
Result of Action
Similar compounds have been reported to have diverse biological activities .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3/c1-13(2,3)18-12-9-8-11(10-17-12)16-19-14(4,5)15(6,7)20-16/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEZMUBXDJRPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



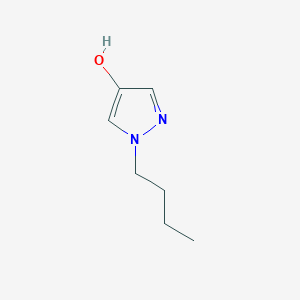
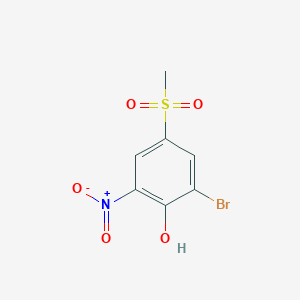

![(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1374746.png)
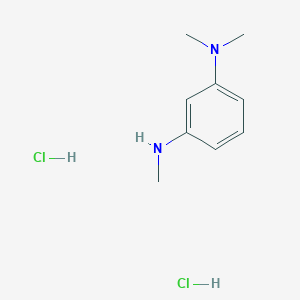
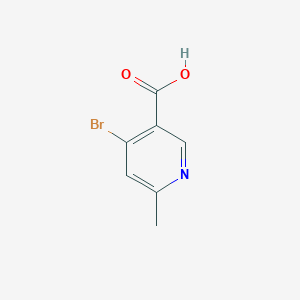
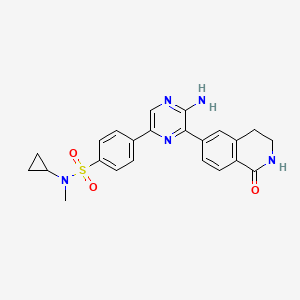
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1374754.png)
